molecular formula C24H32Br2Si B1428644 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole CAS No. 852138-90-0

3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole

Cat. No. B1428644
M. Wt: 508.4 g/mol
InChI Key: GNCCMCWBSKYLLL-UHFFFAOYSA-N
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Description

3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole is a chemical compound with the molecular formula C24H32Br2Si . It has a molecular weight of 508.404 .


Synthesis Analysis

The synthesis of 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole involves several precursors including 4,4’-Dibromo-2 and dihexyldichloro . The synthesis process has been documented in the Journal of the American Chemical Society .


Molecular Structure Analysis

The molecular structure of 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole contains a total of 61 bonds, including 29 non-H bonds, 12 multiple bonds, 10 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 520.8±50.0 °C at 760 mmHg . The flash point is 416.8±25.1 °C . The exact mass is 506.063995 and the LogP is 7.91560 . The vapour pressure is 0.0±1.3 mmHg at 25°C and the index of refraction is 1.581 .

Scientific Research Applications

Organic Solar Cells

The compound has been utilized in organic solar cells. A study by Gupta et al. (2015) demonstrated the use of a derivative of 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole as an electron acceptor in organic solar cells, yielding a power conversion efficiency of 1.16% with a high fill factor of 53%. This novel electron acceptor was based on dibenzosilole and naphthalenediimide building blocks, showing excellent solubility and thermal stability (Gupta et al., 2015).

Hole Transporting Material in Solar Cells

Krishna et al. (2016) synthesized a novel small-molecule containing silafluorene with arylamine side groups, based on 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole. When used in perovskite solar cells as a hole transporting material, it achieved a power conversion efficiency of approximately 11%, comparable to current state-of-the-art materials (Krishna et al., 2016).

Photophysical Studies

A study conducted by Hoshi et al. (2000) involved the synthesis of 7-sila-7H-dibenzo[c,g]fluorenes, a derivative of 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole. The photophysical study and calculations suggested significant σ−π conjugation in the LUMO of the compound, indicating potential applications in photophysical research (Hoshi et al., 2000).

Blue Light Emitting Polymers

Chan et al. (2005) developed a blue light emitting polymer using a 2,7-disubstituted dibenzosilole monomer, demonstrating improved efficiency over conventional polyfluorene in light emitting devices. This development opens new possibilities in the field of optoelectronics and display technology (Chan et al., 2005).

properties

IUPAC Name

3,7-dibromo-5,5-dihexylbenzo[b][1]benzosilole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32Br2Si/c1-3-5-7-9-15-27(16-10-8-6-4-2)23-17-19(25)11-13-21(23)22-14-12-20(26)18-24(22)27/h11-14,17-18H,3-10,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCCMCWBSKYLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si]1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32Br2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730788
Record name 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole

CAS RN

852138-90-0
Record name 2,7-Dibromo-9,9-dihexyl-9H-9-silafluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852138-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ED Arabacı, E Yildirim, AM Önal - Dyes and Pigments, 2023 - Elsevier
A series of monomers bearing fluorene and silafluorene with different bridging atoms and 3,4-ethylenedioxythiophene (EDOT) and 3,4-propylenedioxythiophene (ProDOT) as the donor …
Number of citations: 1 www.sciencedirect.com

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